Chlorin

説明

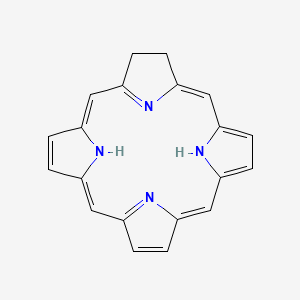

Chlorin is a dihydroporphyrin macrocycle featuring one reduced pyrrole ring, distinguishing it from porphyrins (fully unsaturated) and bacteriochlorins (two reduced rings) . It serves as the core chromophore in chlorophylls, with magnesium coordination in natural systems . Synthetic chlorins, such as chlorin e6 and its derivatives, are pivotal in photodynamic therapy (PDT), solar energy applications, and biomedical imaging due to their strong absorption in the 650–700 nm range and tunable photophysical properties .

特性

IUPAC Name |

2,3,22,24-tetrahydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-6,9-12,22-23H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGADAJMDJZPKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893669 | |

| Record name | 7,8-Dihydro-21H,23H-porphine Dihydroporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-84-3 | |

| Record name | Chlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydro-21H,23H-porphine Dihydroporphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Chlorin vs. Porphyrins and Bacteriochlorins

- Bacteriochlorins: Two reduced pyrrole rings, leading to near-infrared absorption (700–800 nm) but lower synthetic accessibility . Chlorin: One reduced pyrrole ring, offering a balance between visible-light absorption (Q-band ~660 nm) and synthetic feasibility .

Functional Implications :

Table 1: Key Structural and Spectral Properties

| Compound | Reduced Pyrroles | Soret Band (nm) | Q-Band (nm) | Applications |

|---|---|---|---|---|

| Porphyrin | 0 | ~400 | 500–650 | Catalysis, sensors |

| Chlorin | 1 | ~400 | 650–700 | PDT, imaging |

| Bacteriochlorin | 2 | ~360 | 700–800 | Deep-tissue PDT (limited) |

Chlorin e6 vs. Chlorin p6

- Structural Differences: Chlorin e6: Contains three carboxyl groups at positions 13¹, 15², and 17³, enabling conjugation with amino acids or polymers (e.g., polyvinylpyrrolidone for solubility) . Chlorin p6: Structural isomer with carboxyl groups at different positions, leading to altered pharmacokinetics and faster clearance .

- Functional Comparisons: Cellular Uptake: Chlorin e6 derivatives (e.g., 152-lysylchlorin e6) show 18-fold higher cellular uptake than chlorin p6 analogs due to lysine’s positive charge enhancing membrane interaction . Phototoxicity: Chlorin p6 derivatives (e.g., thioanhydride) exhibit higher photoinduced cytotoxicity than selenoanhydride analogs, linked to substituent electronegativity . Localization: Chlorin e6 localizes in the cytoplasm and mitochondria, while chlorin p6 tends toward lysosomal accumulation .

Table 2: Comparative Photodynamic Properties

| Compound | Cellular Uptake (24 h) | Phototoxic Index (PI) | Localization | Clearance Rate |

|---|---|---|---|---|

| Chlorin e6 | High (18-fold vs. e6) | 12–41 | Cytoplasm, mitochondria | Moderate |

| Chlorin p6 | Moderate | 15–30 | Lysosomes | Rapid |

Chlorin Derivatives: Impact of Substituents and Metalation

- Amino Acid Conjugates: 152-Lysylchlorin e6: Substitution at position 152 with lysine results in linear conformations, enhancing uptake compared to 173-substituted analogs (L-shaped, shielded macrocycle) . Aspartyl vs. Lysyl Derivatives: Lysyl derivatives (positively charged) show 4–18× higher accumulation than aspartyl analogs (negatively charged) .

Metal Complexes :

- Zn-, Cu-, Ni-Chlorins : Metalation reduces aromaticity and increases acoplanarity, enhancing chirality and photodynamic activity. Cu-chlorins (e.g., Cu chlorin e6) are stable food colorants (E-141ii) .

- Palladium(II) Complexes : Improve cellular retention and phototoxicity (e.g., 152-lysylchlorin e6-Pd) .

Table 3: Effect of Metalation on Chlorin Properties

| Metal | Aromaticity (HOMA) | Acoplanarity (°) | g-factor (Chirality) | Application |

|---|---|---|---|---|

| None | 0.85 | 10.2 | 0.003 | PDT, imaging |

| Zn | 0.78 | 12.5 | 0.002 | Enhanced PDT |

| Cu | 0.70 | 15.0 | 0.005 | Food colorants |

| Ni | 0.65 | 17.8 | 0.008 | Catalysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。